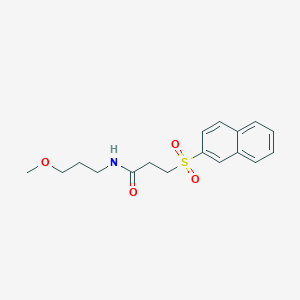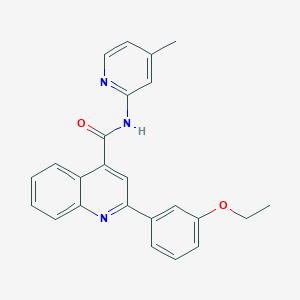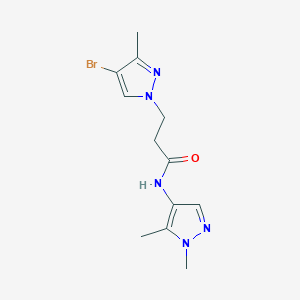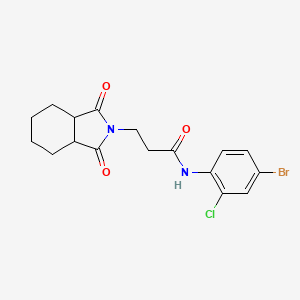![molecular formula C23H33NO3 B10892274 N,N-di(butan-2-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide](/img/structure/B10892274.png)
N,N-di(butan-2-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~2~-DI(SEC-BUTYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a furan ring, a phenoxy group, and sec-butyl substituents, which contribute to its distinct reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~-DI(SEC-BUTYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of the furan ring and the phenoxy group. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with a halogenated furan compound.
Attachment of Sec-Butyl Groups: The sec-butyl groups are introduced through alkylation reactions, often using sec-butyl halides in the presence of a strong base.
Industrial Production Methods
In industrial settings, the production of N2,N~2~-DI(SEC-BUTYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~2~-DI(SEC-BUTYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding furan derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced furan compounds.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong acids or bases.
Major Products
The major products formed from these reactions include various substituted furan derivatives, reduced furan compounds, and phenoxy-substituted products.
Scientific Research Applications
N~2~,N~2~-DI(SEC-BUTYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of N2,N~2~-DI(SEC-BUTYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N,N′-Di-sec-butyl-p-phenylenediamine: A related compound with similar sec-butyl substituents but different core structure.
N,N′-Di-sec-butyl-2,5-diaminotoluene: Another compound with sec-butyl groups and a different aromatic core.
Uniqueness
N~2~,N~2~-DI(SEC-BUTYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE is unique due to its combination of a furan ring, phenoxy group, and sec-butyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H33NO3 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N,N-di(butan-2-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H33NO3/c1-6-9-19-10-12-20(13-11-19)26-16-21-14-15-22(27-21)23(25)24(17(4)7-2)18(5)8-3/h10-15,17-18H,6-9,16H2,1-5H3 |
InChI Key |
PDBDTXDDABIHFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N(C(C)CC)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](phenyl)methanone](/img/structure/B10892191.png)
![1-(3-methoxypropyl)-3-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B10892197.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10892215.png)
![2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10892218.png)
![6-(2,5-Dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine](/img/structure/B10892223.png)
![2-fluoro-N-[3-({[(2-fluorophenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide](/img/structure/B10892229.png)
![(4-{(1E)-2-cyano-3-[(4-methyl-2-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid](/img/structure/B10892239.png)


![2-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10892255.png)

![11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10892269.png)
![(5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10892282.png)
